molecular formula C16H22N2O3 B8487834 tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate

tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate

Cat. No.: B8487834
M. Wt: 290.36 g/mol
InChI Key: OAPYZPUUEOOIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-(1H-indol-4-yloxy)ethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction can be carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [2-(1H-indol-3-yl)ethyl]-methylcarbamic acid tert-butyl ester
  • [2-(1H-indol-5-yloxy)ethyl]-methylcarbamic acid tert-butyl ester
  • [2-(1H-indol-6-yloxy)ethyl]-methylcarbamic acid tert-butyl ester

Uniqueness

What sets tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate apart from similar compounds is the position of the indole ring substitution. The 4-position substitution on the indole ring can lead to different biological activities and chemical reactivity compared to substitutions at other positions. This unique substitution pattern can result in distinct interactions with molecular targets, making it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18(4)10-11-20-14-7-5-6-13-12(14)8-9-17-13/h5-9,17H,10-11H2,1-4H3

InChI Key

OAPYZPUUEOOIAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC2=C1C=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar manner, using 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester in place of (2-hydroxy-ethyl)-methyl-carbamic acid tert-butyl ester, 3-(1H-Indol-4-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester was prepared, (25%), (M−H)−=301.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1H-Indol-4-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 4-hydroxyindole (2.92 g) and (2-hydroxy-ethyl)-methyl-carbamic acid tert-butyl ester (3.50 g) in 100 mL of THF was added PPh3 (5.8 g) followed by the dropwise addition of diisopropylazodicarboxylate (4.44 g) over 10 minutes. After 16 h the reaction was worked up in the normal manner and the crude oil was purified by chromatography to afford 4.1 g of [2-(1H-indol-4-yloxy)-ethyl]-methyl-carbamic acid tert-butyl ester. MS: 313 (M+Na)+.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 50 mL of tetrahydrofuran, 200 mg (1.51 mmol) of 1H-indole-4-ol and 527 mg (3.00 mmol) of 2-hydroxyethyl-methylcarbamic acid tert-butyl ester were dissolved, and 1.51 mL (3.00 mmol) of a diethyl azodicarboxylate 40% toluene solution and 788 mg (3.00 mmol) of triphenylphosphine were added thereto and the mixture solution was stirred at room temperature for 14 hours. The reaction solution was concentrated, and then partitioned between ethyl acetate and a saturated ammonium chloride aqueous solution. The organic layer was washed with a saturated sodium chloride solution, dried and concentrated, and the obtained residue was purified by a silica gel column (50 g, n-hexane:ethyl acetate=2:1) to obtain 433 mg (99%) of [2-(1H-indol-4-yloxy)ethyl]-methyl-carbamic acid tert-butyl ester as a viscous oily substance.
Name
diethyl azodicarboxylate
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
788 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
527 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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